molecular formula C10H8FN3O2 B2443870 2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid CAS No. 338748-46-2

2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2443870
CAS No.: 338748-46-2
M. Wt: 221.191
InChI Key: KCRVIJNGPBZBGH-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of a copper(I) catalyst to facilitate the formation of the triazole ring. The starting materials, such as 4-fluorophenyl azide and propargyl carboxylic acid, are reacted under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with biological targets.

    Industry: It is utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the carboxylic acid group can participate in ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
  • 2-(4-bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
  • 2-(4-methylphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Uniqueness

2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-6-9(10(15)16)13-14(12-6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRVIJNGPBZBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338748-46-2
Record name 2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
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